Technical Guide: 1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid (CAS 1260433-36-0)
Technical Guide: 1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid (CAS 1260433-36-0)
[1]
Executive Summary
1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid (7-azaindole-3-boronic acid) is a high-value, albeit chemically labile, heterocyclic building block. It serves as a critical bioisostere for the indole and purine scaffolds, making it indispensable in the design of ATP-competitive kinase inhibitors (e.g., Vemurafenib analogs).
This guide addresses the primary technical bottleneck associated with this compound: Protodeboronation . Due to the electron-deficient nature of the pyridine ring and the acidic N-H, this boronic acid is prone to rapid hydrolysis and deboronation under standard Suzuki-Miyaura conditions. The protocols below prioritize stability, catalyst longevity, and atom economy.
Part 1: Structural & Chemical Profile
Identification & Properties
The 7-azaindole core mimics the hydrogen-bonding motifs of adenine, allowing it to bind effectively to the hinge region of kinase ATP pockets.
| Property | Data |
| CAS Number | 1260433-36-0 |
| IUPAC Name | (1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid |
| Molecular Formula | C₇H₇BN₂O₂ |
| Molecular Weight | 161.95 g/mol |
| Physical State | Off-white to beige solid |
| Solubility | DMSO, Methanol, DMF (Poor in water/non-polar solvents) |
| Acidity (pKa) | ~13 (Pyrrole NH); Boronic acid pKa ~8-9 |
| Storage | -20°C, Hygroscopic, store under Argon/Nitrogen |
The Stability Paradox (Mechanistic Insight)
Unlike phenylboronic acids, 7-azaindole-3-boronic acid suffers from facile protodeboronation .
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Cause: The pyridine nitrogen (N7) is electron-withdrawing, making the C3-position electron-poor. However, the pyrrole nitrogen (N1) can donate electron density.
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Mechanism: Under basic conditions (standard Suzuki), the boronate "ate" complex forms. If the catalytic cycle is slow, the C-B bond cleaves, replaced by a proton from the solvent (water/alcohol), yielding the unsubstituted 7-azaindole.
Figure 1: Competitive pathways between productive transmetalation and destructive protodeboronation. Success depends on accelerating the "Fast Path".
Part 2: Optimized Experimental Protocols
Protocol A: Anhydrous Suzuki-Miyaura Coupling
Best for: Direct use of the free acid without protection. Rationale: Eliminating water prevents the hydrolytic pathway of protodeboronation. We use a mild base and a highly active precatalyst to ensure transmetalation occurs faster than decomposition.
Reagents:
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Substrate: Aryl Bromide (1.0 equiv)
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Boronic Acid: CAS 1260433-36-0 (1.2 - 1.5 equiv)
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Catalyst: Pd(Amphos)Cl₂ or XPhos Pd G2 (2-5 mol%)
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Base: K₃PO₄ (finely ground, anhydrous, 3.0 equiv)
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Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Workflow:
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Preparation: Dry all glassware in an oven (>120°C) for 2 hours. Cool under a stream of Argon.
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Charging: Add Aryl Bromide, Boronic Acid, Base, and Catalyst to the reaction vial.
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Inert Atmosphere: Cap the vial and purge with Argon for 5 minutes (balloon or manifold).
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Solvation: Add anhydrous 1,4-Dioxane via syringe. Do not use aqueous solvent mixtures.
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Reaction: Heat to 80-90°C. Monitor via LC-MS every 30 minutes.
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Note: Reaction should be complete within 1-3 hours. Prolonged heating promotes deboronation.
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Workup: Dilute with EtOAc, wash with water (x1) and brine (x1). Dry over Na₂SO₄.
Protocol B: Conversion to Pinacol Ester (In-Situ Protection)
Best for: Scale-up or when the free acid quality is degrading. Rationale: Pinacol esters are significantly more stable towards protodeboronation than the free acid.
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Suspend CAS 1260433-36-0 (1.0 equiv) in anhydrous THF.
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Add Pinacol (1.1 equiv) and MgSO₄ (anhydrous, 2.0 equiv).
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Stir at Room Temperature for 2-4 hours.
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Filter off MgSO₄. The filtrate contains the pinacol boronate and can be used directly in coupling reactions without isolation, or concentrated to yield the stable ester.
Part 3: Medicinal Chemistry Applications[3][4][5][6][7][8][9]
Kinase Binding Mode
The 7-azaindole scaffold is a "privileged structure" in drug discovery.[1][2] It binds to the ATP-binding site of kinases (e.g., JAK, Trk, B-Raf) via a bidentate hydrogen bond network.
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Donor: N1-H (Pyrrole)
Glu/Asp (Hinge backbone carbonyl). -
Acceptor: N7 (Pyridine)
Met/Leu (Hinge backbone amide NH).
Figure 2: Bidentate binding mode of 7-azaindole in the kinase hinge region, mimicking the adenine ring of ATP.
Part 4: Troubleshooting & Storage
| Issue | Probable Cause | Corrective Action |
| Low Yield / High De-boronation | Presence of water; Temperature too high. | Switch to anhydrous conditions (Protocol A). Lower temp to 60°C and use a more active catalyst (e.g., Pd-132). |
| No Reaction | Catalyst poisoning by N7 nitrogen. | Protect the N1 position (SEM/Boc) prior to coupling, or use high catalyst loading (5-10%). |
| Impure Starting Material | Hydrolysis during storage. | Verify purity via ¹H NMR (DMSO-d₆). If <90%, convert to Pinacol ester immediately. |
Storage Recommendation: Store strictly at -20°C. If the bottle is opened, purge with Argon and seal with Parafilm. For long-term storage (>1 month), conversion to the N-Boc protected pinacol ester is highly recommended.
References
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
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Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids: Mechanism, Speciation, and Scale-Up. Journal of the American Chemical Society, 138(29), 9145–9157. Link
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Song, J. J., et al. (2012). Organometallic Methods for the Synthesis of the 7-Azaindole Scaffold. Chemical Society Reviews, 41, 1629-1641. Link
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Zhang, H., et al. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][3][2] Current Drug Targets, 18(16). Link
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Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of Organic Chemistry, 73(14), 5589–5591. Link
